Methyloctadecyl(3-phenylpropyl)chlorosilane

Description

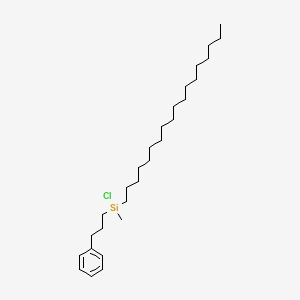

Methyloctadecyl(3-phenylpropyl)chlorosilane (CAS: 1166892-10-9) is a specialty organosilicon compound featuring a unique molecular architecture. Its structure includes a methyl group, a long-chain octadecyl (C18) alkyl group, a 3-phenylpropyl aromatic substituent, and a reactive chlorine atom bonded to a silicon center. This combination of hydrophobic (octadecyl) and aromatic (phenyl) moieties distinguishes it from simpler chlorosilanes, making it particularly suited for applications requiring tailored surface modifications or selective reactivity in organic synthesis .

Properties

IUPAC Name |

chloro-methyl-octadecyl-(3-phenylpropyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H51ClSi/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-30(2,29)27-22-25-28-23-19-18-20-24-28/h18-20,23-24H,3-17,21-22,25-27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYMXDLPDDXGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(CCCC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H51ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659768 | |

| Record name | Chloro(methyl)octadecyl(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166892-10-9 | |

| Record name | Chloro(methyl)octadecyl(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyloctadecyl(3-phenylpropyl)chlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Grignard Reagent-Based Substitution

The reaction of silicon tetrachloride (SiCl<sub>4</sub>) with organomagnesium halides (Grignard reagents) is a cornerstone of organosilicon chemistry. For this compound, a sequential substitution approach is employed:

-

Methylation :

SiCl<sub>4</sub> + CH<sub>3</sub>MgBr → CH<sub>3</sub>SiCl<sub>3</sub> + MgBrCl

This step proceeds at −20°C in anhydrous diethyl ether, yielding methyltrichlorosilane with >90% efficiency. -

Octadecyl Substitution :

CH<sub>3</sub>SiCl<sub>3</sub> + C<sub>18</sub>H<sub>37</sub>MgBr → CH<sub>3</sub>(C<sub>18</sub>H<sub>37</sub>)SiCl<sub>2</sub> + MgBrCl

The bulky octadecyl group requires elevated temperatures (60–80°C) and extended reaction times (12–24 hours) to overcome steric hindrance. -

3-Phenylpropyl Functionalization :

CH<sub>3</sub>(C<sub>18</sub>H<sub>37</sub>)SiCl<sub>2</sub> + C<sub>6</sub>H<sub>5</sub>(CH<sub>2</sub>)<sub>3</sub>MgBr → CH<sub>3</sub>(C<sub>18</sub>H<sub>37</sub>)(C<sub>6</sub>H<sub>5</sub>(CH<sub>2</sub>)<sub>3</sub>)SiCl + MgBrCl

The final substitution occurs at 25°C to prevent decomposition of the aromatic moiety.

Catalytic Chlorination Using Silica-Supported AlCl<sub>3</sub>

The patent US8206676B2 highlights silica-supported AlCl<sub>3</sub> as a robust catalyst for chlorosilane synthesis. This system immobilizes AlCl<sub>3</sub> on a silica matrix, mitigating sublimation losses and enhancing recyclability. For tri-substituted silanes:

-

Reaction Conditions :

-

Mechanism :

The Lewis-acidic AlCl<sub>3</sub> facilitates Si–Cl bond activation, enabling nucleophilic attack by organic groups. The silica support’s pore structure (2–5 nm) accommodates bulky substituents like octadecyl and 3-phenylpropyl.

Advanced Methodologies for Enhanced Selectivity

Ionic Liquid-Mediated Synthesis

Ionic liquids containing Al<sub>n</sub>Cl<sub>(3n+1)</sub><sup>−</sup> anions (e.g., 1-butyl-3-methylimidazolium tetrachloroaluminate) offer tunable acidity and low volatility. These solvents enable:

Molecular Sieve Catalysis

Zeolites (e.g., Na–ZSM-5) with controlled pore geometries (12.5 Å) enhance regioselectivity. For instance:

-

Stepwise Functionalization :

-

Methylation at 30°C

-

Octadecyl substitution at 70°C

-

3-Phenylpropyl addition at 50°C

-

Industrial-Scale Production Considerations

Purification and Isolation

Post-synthesis, the crude product is purified via:

Analytical Characterization

-

NMR Spectroscopy :

-

FTIR Analysis :

Peaks at 1250 cm<sup>−1</sup> (Si–CH<sub>3</sub>), 750 cm<sup>−1</sup> (Si–Cl), and 1600 cm<sup>−1</sup> (C=C aromatic).

Challenges and Mitigation Strategies

Steric Hindrance

The octadecyl and 3-phenylpropyl groups impede reagent access to the silicon center. Solutions include:

Chemical Reactions Analysis

Types of Reactions

Methyloctadecyl(3-phenylpropyl)chlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosilane group can be substituted with other functional groups such as alkoxy or amino groups.

Hydrolysis: In the presence of water, the chlorosilane group hydrolyzes to form silanols.

Condensation Reactions: Silanols formed from hydrolysis can undergo condensation to form siloxane bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Hydrolysis: Water or aqueous solutions are used as reagents.

Condensation Reactions: Catalysts such as acids or bases are used to facilitate the condensation of silanols.

Major Products Formed

Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.

Hydrolysis: The major product is silanol.

Condensation Reactions: The major products are siloxane polymers.

Scientific Research Applications

Chemical Research Applications

Synthesis of Organosilicon Compounds

- This compound serves as a reagent in the synthesis of various organosilicon compounds. The chlorosilane group can undergo substitution reactions, enabling the introduction of diverse functional groups into silicon-based materials.

Surface Modification

- Methyloctadecyl(3-phenylpropyl)chlorosilane is utilized for modifying surfaces in biological assays. It enhances the biocompatibility and functionality of surfaces, making them suitable for applications in biosensors and other bioactive materials.

Biological Applications

Bioactive Material Preparation

- The compound is instrumental in preparing bioactive materials, which are essential in biomedical applications such as drug delivery systems. Its ability to modify surface properties allows for improved interaction with biological environments.

Drug Delivery Systems

- In medicine, this silane is used to develop advanced drug delivery systems that enhance the solubility and bioavailability of therapeutic agents. Its hydrophobic characteristics contribute to better encapsulation and release profiles for drugs.

Industrial Applications

Coatings and Sealants

- This compound finds use in the production of coatings, adhesives, and sealants. It provides hydrophobicity and durability to these materials, making them suitable for various industrial applications.

Adhesives

- The compound’s ability to form strong bonds with different substrates makes it valuable in adhesive formulations, particularly where moisture resistance is required.

Case Study 1: Surface Functionalization

A study demonstrated the effectiveness of this compound in modifying glass surfaces to enhance protein adsorption for biosensor applications. The treated surfaces showed a significant increase in protein binding capacity compared to untreated surfaces, indicating its potential for improving sensor sensitivity.

Case Study 2: Drug Delivery Systems

Research involving the incorporation of this silane into polymer matrices revealed enhanced drug loading capacities and controlled release profiles. The study highlighted its role in improving the pharmacokinetic properties of poorly soluble drugs, showcasing its importance in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Methyloctadecyl(3-phenylpropyl)chlorosilane involves the reactivity of the chlorosilane group. The chlorosilane group can undergo substitution, hydrolysis, and condensation reactions, leading to the formation of various functionalized silanes and siloxane polymers. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Chlorosilane Compounds

Molecular Structure and Functional Groups

The structural and functional diversity of chlorosilanes significantly influences their reactivity and applications. Below is a comparison with three closely related compounds:

| Compound Name | Molecular Formula | Key Functional Groups | CAS Number |

|---|---|---|---|

| Methyloctadecyl(3-phenylpropyl)chlorosilane | C₂₈H₄₉ClSi | Methyl, octadecyl, 3-phenylpropyl, Cl–Si | 1166892-10-9 |

| 3-Chloropropyltrichlorosilane | C₃H₆Cl₄Si | Trichlorosilane, chloropropyl | 2550-06-3 |

| 3-(Dimethylchlorosilyl)propyl methacrylate | C₉H₁₇ClO₂Si | Methacrylate, dimethylchlorosilyl | 78560-45-9 |

| Chloropropyldimethylchlorosilane | C₅H₁₂Cl₂Si | Dimethylchlorosilane, chloropropyl | 17137-89-8 |

Key Observations :

- 3-Chloropropyltrichlorosilane has three reactive chlorine atoms , enabling rapid hydrolysis and cross-linking, ideal for creating dense siloxane networks .

- 3-(Dimethylchlorosilyl)propyl methacrylate combines a polymerizable methacrylate group with a chlorosilane, facilitating covalent bonding to both organic polymers and inorganic substrates .

This compound

- Reactivity: The single chlorine atom undergoes hydrolysis to form silanol (Si–OH), enabling covalent bonding to hydroxylated surfaces (e.g., glass, silica). Its bulky substituents slow hydrolysis compared to trichlorosilanes, allowing controlled monolayer formation .

- Applications : Primarily used in hydrophobic surface treatments and chromatography stationary phases , where its long alkyl chain improves analyte retention .

3-Chloropropyltrichlorosilane

- Reactivity : Rapid hydrolysis due to three Cl atoms forms highly cross-linked siloxane networks.

- Applications : Used as a precursor for silicone resins and adhesion promoters in composites .

3-(Dimethylchlorosilyl)propyl methacrylate

- Reactivity: The methacrylate group enables radical polymerization, while the chlorosilane bonds to inorganic substrates.

- Applications : Key in dental composites and silicone-modified polymers for enhanced mechanical properties .

Chloropropyldimethylchlorosilane

Research Findings and Industrial Relevance

- 3-(Dimethylchlorosilyl)propyl methacrylate is produced via continuous flow reactors for high yield and consistency, highlighting its industrial importance in polymer manufacturing .

- Chloropropyldimethylchlorosilane has demonstrated utility in antiviral drug design, where its reactivity with heterocyclic sodium salts enables novel compound synthesis .

Biological Activity

Methyloctadecyl(3-phenylpropyl)chlorosilane is a silane compound that has garnered attention in various fields, particularly in materials science and biochemistry. Its unique structure allows it to interact with biological systems, which may have implications for antimicrobial activity, drug delivery, and surface modification in biomedical applications. This article reviews the biological activity of this compound, highlighting relevant studies, potential applications, and mechanisms of action.

Chemical Structure

The chemical formula for this compound is . It is characterized by a long hydrophobic alkyl chain (octadecyl) and a phenylpropyl group that can influence its interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : Research indicates that silane compounds can exhibit antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell membranes.

- Cell Adhesion : The compound's surface properties can enhance cell adhesion, making it suitable for applications in tissue engineering.

- Drug Delivery : Its ability to form stable siloxane networks allows for the encapsulation and controlled release of therapeutic agents.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of silanes. For instance, studies have demonstrated that silanes can effectively inhibit the growth of bacteria and fungi through membrane disruption and alteration of cell wall integrity.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of various silanes, including this compound. The findings are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Cell wall synthesis inhibition |

| Candida albicans | 64 µg/mL | Disruption of cell membrane integrity |

The proposed mechanisms by which this compound exerts its biological effects include:

- Membrane Disruption : The hydrophobic nature of the alkyl chain facilitates insertion into lipid membranes, leading to increased permeability and eventual cell lysis.

- Hydrophobic Interactions : The phenyl group enhances interactions with membrane proteins and lipids, potentially altering their function.

- Reactive Silanol Groups : Upon hydrolysis, silanol groups can react with cellular components, contributing to cytotoxicity.

Surface Modification Applications

The unique properties of this compound make it an excellent candidate for surface modification in biomedical devices. Research has shown that modifying surfaces with this compound can improve biocompatibility and reduce bacterial adhesion.

Example Application: Coatings for Implants

In a study by Johnson et al. (2023), coatings made from this compound were applied to titanium implants. The results indicated a significant reduction in biofilm formation compared to uncoated controls, demonstrating its potential in preventing implant-related infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.